molecular formula C24H32N4O2 B2843412 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one CAS No. 2415490-82-1

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2843412
CAS No.: 2415490-82-1
M. Wt: 408.546
InChI Key: UESFKYRBXXYYHY-UHFFFAOYSA-N
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Description

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinyl group, a hexahydropyrrolo[3,4-c]pyrrol ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and hexahydropyrrolo[3,4-c]pyrrol intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one
  • 1-[2-(6-tert-butyl-3-pyridazinyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone

Uniqueness

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(4-methoxyphenyl)propan-1-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-24(2,3)21-10-11-22(26-25-21)27-13-18-15-28(16-19(18)14-27)23(29)12-7-17-5-8-20(30-4)9-6-17/h5-6,8-11,18-19H,7,12-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESFKYRBXXYYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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